4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
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Overview
Description
4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a chlorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Chlorination of Aniline: The aniline moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme activity and receptor binding. The compound may modulate signaling pathways and exhibit biological effects through these interactions.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE: Similar structure with a different position of the methyl group on the phenyl ring.
4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE: Similar structure with a different position of the methyl group on the phenyl ring.
Uniqueness
The unique positioning of the methyl group on the phenyl ring in 4-CHLORO-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C20H22ClN5 |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C20H22ClN5/c1-15-6-5-7-18(14-15)26-19(23-24-25-26)20(12-3-2-4-13-20)22-17-10-8-16(21)9-11-17/h5-11,14,22H,2-4,12-13H2,1H3 |
InChI Key |
BPXVFZNLBGBMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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